molecular formula C8H12ClNO2 B13497914 Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13497914
M. Wt: 189.64 g/mol
InChI Key: FECSMXVBIVPJAA-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with ethynyl-containing reagents. One common method includes the alkylation of pyrrolidine with ethynyl halides under basic conditions, followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl pyrrolidine-2-carboxylate hydrochloride
  • Ethyl pyrrolidine-2-carboxylate hydrochloride
  • L-Proline methyl ester hydrochloride

Uniqueness

Methyl 5-ethynylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack this functional group.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

methyl 5-ethynylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-3-6-4-5-7(9-6)8(10)11-2;/h1,6-7,9H,4-5H2,2H3;1H

InChI Key

FECSMXVBIVPJAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(N1)C#C.Cl

Origin of Product

United States

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